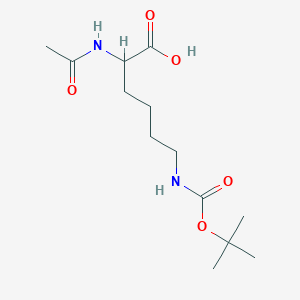

N6-Boc-N2-acetyl-D-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ac-Lys(Boc)-OH, also known as Nα-acetyl-Nε-(tert-butoxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. This compound is often used in biochemical research, particularly in the study of histone deacetylases (HDACs) and other enzymes involved in protein acetylation and deacetylation. The presence of both acetyl and tert-butoxycarbonyl (Boc) protecting groups makes it a valuable tool in peptide synthesis and enzymatic assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys(Boc)-OH typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the acetylation of the α-amino group, followed by the protection of the ε-amino group with a Boc group. The reaction conditions often involve the use of acetic anhydride for acetylation and di-tert-butyl dicarbonate for Boc protection. The reactions are usually carried out in the presence of a base such as triethylamine to neutralize the generated acids.

Industrial Production Methods

In an industrial setting, the production of Ac-Lys(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys(Boc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) or the acetyl group under basic conditions (e.g., hydroxylamine).

Substitution Reactions: The ε-amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Coupling Reactions: The carboxyl group can be activated and coupled with other amino acids or peptides using coupling reagents like carbodiimides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid for Boc removal, hydroxylamine for acetyl removal.

Coupling: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.

Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include deprotected lysine derivatives, coupled peptides, and substituted lysine compounds.

Scientific Research Applications

Role in Protein Acetylation Studies

Post-Translational Modifications : N6-Boc-N2-acetyl-D-lysine serves as a model compound for investigating lysine acetylation mechanisms. Acetylation of lysine residues can modulate protein interactions and functions, impacting processes such as transcription regulation and metabolic responses to environmental changes. The compound's ability to mimic natural acetylated lysines makes it valuable for studying the dynamics of protein modifications.

Histone Modification Research : Histones, the proteins around which DNA is wrapped, undergo acetylation that alters their interaction with DNA and affects chromatin structure. Research has shown that the introduction of this compound into histone proteins can help elucidate how acetylation affects gene transcription and chromatin remodeling .

Applications in Enzyme Interaction Studies

Investigating Acetyltransferases : this compound is used to study the activity of histone acetyltransferases (HATs) such as p300 and CBP, which are critical for acetylating histone lysines. Understanding how these enzymes interact with acetylated lysines can provide insights into their regulatory roles in gene expression .

Deacetylation Mechanisms : The compound is also utilized to explore the mechanisms by which deacetylases remove acetyl groups from lysines, thereby regulating protein activity and stability. This research is vital for understanding diseases associated with dysregulated acetylation patterns .

Structural Biology Applications

Stereospecific Synthesis : The unique D-configuration of this compound allows researchers to investigate stereospecific interactions in biological systems. This property is particularly useful in studies involving D-amino acids and their roles in protein structure and function.

Mass Spectrometry Techniques : this compound has been employed in mass spectrometry studies to analyze protein modifications. Its incorporation into peptides facilitates the identification of acetylated sites on proteins, enhancing our understanding of the acetylome—the complete set of acetylated proteins within a cell .

Case Study 1: Histone Acetylation Dynamics

A study demonstrated that using this compound allowed researchers to track histone modifications during cellular stress responses. The findings indicated that specific patterns of acetylation were associated with gene activation during stress conditions, highlighting the compound's utility in understanding gene regulation mechanisms under various physiological states .

Case Study 2: Enzyme Activity Modulation

Another research effort utilized this compound to investigate how different HATs preferentially modify histones. By comparing the effects of various acetylated lysines on enzyme activity, researchers identified key residues that influence substrate specificity and catalytic efficiency, providing insights into enzyme regulation .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Protein Acetylation Studies | Investigates mechanisms and effects of lysine acetylation on protein function |

| Histone Modification Research | Analyzes how acetylation impacts chromatin structure and gene transcription |

| Enzyme Interaction Studies | Explores activities of histone acetyltransferases and deacetylases |

| Structural Biology Applications | Utilizes D-configuration for stereospecific synthesis and analysis |

| Mass Spectrometry Techniques | Enhances identification of acetylated peptides in proteomic studies |

Mechanism of Action

The mechanism of action of Ac-Lys(Boc)-OH involves its role as a substrate or inhibitor in enzymatic reactions. In HDAC assays, the compound is deacetylated by HDAC enzymes, leading to the removal of the acetyl group. This deacetylation process is crucial for studying the activity and inhibition of HDACs, which are important targets in cancer therapy. The Boc group provides stability and prevents unwanted side reactions during these assays.

Comparison with Similar Compounds

Similar Compounds

Boc-Lys(Ac)-AMC: A fluorescent substrate for HDACs, used in similar enzymatic assays.

Z-Lys(Ac)-AMC: Another HDAC substrate with a different protecting group.

Fmoc-Lys(Boc)-OH: A similar compound with a different protecting group (Fmoc) used in peptide synthesis.

Uniqueness

Ac-Lys(Boc)-OH is unique due to its dual protection with acetyl and Boc groups, making it versatile for various biochemical applications. Its stability and compatibility with different reaction conditions make it a preferred choice in peptide synthesis and enzymatic assays.

Biological Activity

N6-Boc-N2-acetyl-D-lysine is a synthetic derivative of lysine that has garnered attention for its role in biological research, particularly in the study of protein modifications such as acetylation. This compound is instrumental in understanding the mechanisms of lysine acetylation and its implications in various biological processes. This article delves into the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen at the N6 position and an acetyl group at the N2 position. This unique structure allows for selective modification and study of lysine residues within proteins, facilitating research into post-translational modifications (PTMs) that are crucial for regulating protein function and interactions.

Biological Significance

1. Role in Acetylation:

this compound serves as a model compound for studying lysine acetylation, a prevalent PTM that affects gene expression and protein function. Acetylation alters the binding affinity of histones to DNA, influencing chromatin structure and gene transcription. This modification is not limited to eukaryotes; it also occurs in bacteria, where it regulates metabolic responses to environmental changes.

2. Impact on Protein Function:

Research indicates that acetylated lysines can modulate the activity of transcriptional regulators by changing their binding affinities to DNA. Such interactions are critical for understanding cellular responses to metabolic changes and gene regulation mechanisms . The reversible nature of acetylation suggests its involvement in numerous biological processes, including stress response, apoptosis, and cellular differentiation .

Synthesis

The synthesis of this compound typically involves a multi-step process that ensures selective modification of both amino groups without interference. The process can be summarized as follows:

- Protection: The amino groups are protected using Boc and acetyl groups.

- Selective Modification: Each group is modified stepwise to prevent unwanted side reactions.

- Deprotection: The Boc group is removed to yield the final product.

This careful synthesis allows researchers to utilize this compound in various biochemical assays and studies involving protein interactions.

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that the introduction of acetyl groups on lysines can significantly alter protein stability and function, which is crucial in understanding diseases associated with dysregulated acetylation, such as cancer and neurodegenerative disorders .

- Another investigation focused on the use of this compound in proteomic studies to identify novel acetylation sites on histones, revealing insights into epigenetic regulation mechanisms .

Comparative Analysis

To better understand the significance of this compound, a comparison with related compounds can be beneficial:

| Compound | Structure | Application |

|---|---|---|

| N6-Acetyl-L-lysine | Acetyl group on N6 | Study of natural lysine acetylation processes |

| N2-Acetyl-L-lysine | Acetyl group on N2 | Investigating metabolic pathways |

| This compound | Boc protection + Acetyl on N2 | Selective studies on D-amino acids |

Properties

Molecular Formula |

C13H24N2O5 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18) |

InChI Key |

NZAMQYCOJSWUAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.